molecular formula C6H14ClNO2S B2851933 2,2-Dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride CAS No. 2411198-50-8

2,2-Dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride

Cat. No.: B2851933
CAS No.: 2411198-50-8
M. Wt: 199.69
InChI Key: ACRRAKSSJSYUKQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride is a chemical compound belonging to the thiazinane class of heterocyclic compounds These compounds are characterized by a nitrogen atom and a sulfur atom in a ring structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the reaction of 2,2-dimethyl-1,4-thiazinane with an oxidizing agent such as hydrogen peroxide or peracetic acid to introduce the dioxide functionality.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, peracetic acid, and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

  • Reduction: Reduction reactions can yield reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.

  • Biology: The compound has potential biological activity and can be used in the development of new pharmaceuticals or as a tool in biochemical research.

  • Medicine: It may have therapeutic applications, particularly in the treatment of diseases related to oxidative stress or inflammation.

  • Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

2,2-Dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride is similar to other thiazinane derivatives, such as thiomorpholine 1,1-dioxide and 1,2-thiazinane 1,1-dioxide. its unique structural features, such as the presence of two methyl groups, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

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Properties

IUPAC Name

2,2-dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-6(2)5-7-3-4-10(6,8)9;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZGNCCDNXFXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCS1(=O)=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411198-50-8
Record name 2,2-dimethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
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